REACTION_CXSMILES
|
CS(C1C=CC(C2C=CC3[N:15](N=C(N)N=3)C=2)=CC=1)(=O)=O.Br[C:22]1[CH:27]=[CH:26][C:25]([N:28]2[CH2:33][CH2:32][O:31][CH2:30][CH2:29]2)=[CH:24][CH:23]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)CCCCC1>>[N:28]1([C:25]2[CH:26]=[CH:27][C:22]([NH2:15])=[CH:23][CH:24]=2)[CH2:33][CH2:32][O:31][CH2:30][CH2:29]1
|
Name
|
36d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)C=1C=CC=2N(C1)N=C(N2)N
|
Name
|
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)N1CCOCC1
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1)C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CC=C(C=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.011 g | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |